N1-(3,5-dimethylphenyl)-N2-(2-hydroxyethyl)oxalamide
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Overview
Description
N’-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide is an organic compound characterized by the presence of an oxamide group, a hydroxyethyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide typically involves the reaction of 3,5-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with ethanolamine to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxamide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under appropriate conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted phenyl derivatives.
Scientific Research Applications
N’-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,5-dimethylphenyl)-N-methylformamide
- N’-(3,5-dimethylphenyl)-N-ethylacetamide
- N’-(3,5-dimethylphenyl)-N-(2-hydroxypropyl)oxamide
Uniqueness
N’-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide is unique due to the presence of both the hydroxyethyl and oxamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-5-9(2)7-10(6-8)14-12(17)11(16)13-3-4-15/h5-7,15H,3-4H2,1-2H3,(H,13,16)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDMZLPDXSNRIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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